molecular formula C18H14ClFN4O B138920 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline CAS No. 361162-95-0

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline

Cat. No. B138920
M. Wt: 356.8 g/mol
InChI Key: AIQFOGOHLOICRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline (6-ACFE-3-CN-7-EOQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-ACFE-3-CN-7-EOQ has been studied for its ability to act as an inhibitor of various enzymes and its potential use in drug discovery.

Scientific Research Applications

Antimalarial and Antiviral Research

Aminoquinolines such as chloroquine and hydroxychloroquine have been traditionally used as antimalarial agents. These compounds exhibit their antimalarial activity by interfering with the growth and reproduction of the malaria parasite in red blood cells. Recent studies have also explored their potential antiviral effects, including against viruses that are structurally similar to the SARS-CoV-2 virus responsible for COVID-19. The mechanism of action involves the alteration of endosomal pH and interference with the glycosylation of viral proteins, which can inhibit viral replication (França et al., 2020).

Anti-inflammatory Properties

The anti-inflammatory properties of aminoquinolines have been documented, particularly in the context of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. These compounds can modulate the immune system and reduce inflammation, making them valuable in research focused on inflammatory and autoimmune conditions (McIntosh & Greenwood, 1998).

Cancer Research

Recent advances have highlighted the potential anticancer activities of compounds containing the quinoline moiety, including aminoquinolines. These compounds can induce cell cycle arrest, promote apoptosis in cancer cells, and inhibit tumor growth. Research in this area focuses on understanding the molecular pathways affected by quinolines and their derivatives, which could lead to the development of new therapeutic strategies for cancer treatment (Saadeh et al., 2020).

properties

IUPAC Name

6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQFOGOHLOICRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452807
Record name T5590514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile

CAS RN

361162-95-0
Record name T5590514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of N-(4-chloro-3-cyano-7-ethoxy-6N-acetylquinoline (274.5 g, 0.947 mol), 3-chloro-4-fluoroaniline (180 g, 1.24 mol), methanesulfonic acid, (5.5 g, 0.057 mol), and 2-propanol (6.7 L) was warmed to reflux (84° C.) for 6.5 hours. After stirring overnight at room temperature, the mixture was warmed to 80° C. Water (3.2 L) containing concentrated hydrochloric acid (655 mL of 38% aqueous HCl) was added. The reaction was kept at reflux for 5 hours. The reaction mixture was cooled to 0° C.-10° C. for 1 hour. The yellow solid product is collected by vacuum filtration and washed with 20% 2-propanol/water (700 mL) and water (2×700 mL). Drying the product in vacuo at 60° C. gave 344.8 g (91%, 99% by HPLC) of 6-Amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile as a hydrochloride salt. 1H NMR (DMSO-d6+D2O) δ1.42 (t, 3H), 4.25 (q, 2H), 7.05 (m, 1H), 7.1 (s, 1H), 7.35-7.50 (m, 3H), 7.65 (dd, 1H), 8.65 (s, 1H).
Quantity
274.5 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
6.7 L
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(3-Chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile hydrochloride (38.6 g 91.2 mmol) was mixed with 35.7 g (638 mmol) of iron powder. A solution of 43.9 g (820 mmol) of ammonium chloride in 280 ml of water was added followed by 985 ml of methanol. The mixture was reflux with mechanical stirring under nitrogen for 4 hr at which time TLC indicated complete reduction. The reaction mixture was filtered hot and solids were washed with 500 ml of boiling methanol. After the combined filtrate was evaporated, the residue was partitioned between 1.5L of warm ethyl acetate and 700 ml of saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulfate, treated with Norite, filtered and evaporated to give a solid which was recrystallized from CHCl3-hexanes giving 29.0 g (89%) of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile as a light green solid.
Name
Quantity
35.7 g
Type
catalyst
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
985 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.